molecular formula C8H9F2NO B2821936 4-(2-Aminoethyl)-3,5-difluorophenol CAS No. 751440-47-8

4-(2-Aminoethyl)-3,5-difluorophenol

Cat. No. B2821936
CAS RN: 751440-47-8
M. Wt: 173.163
InChI Key: RWSBYJCYOKCTOS-UHFFFAOYSA-N
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Description

The compound “4-(2-Aminoethyl)-3,5-difluorophenol” is a fluorinated phenolic compound with an aminoethyl group at the 4-position. Fluorinated phenols and their derivatives have been studied for various applications due to their unique chemical properties .


Synthesis Analysis

While specific synthesis methods for “4-(2-Aminoethyl)-3,5-difluorophenol” are not available, similar compounds such as 4-(2-Aminoethyl)morpholine are synthesized through complexation reactions .

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

Research on salicylates, closely related to the chemical family of 4-(2-Aminoethyl)-3,5-difluorophenol, has shown that compounds like diflunisal are more effective than aspirin as analgesic and anti-inflammatory agents. These findings suggest potential applications in developing new therapeutic agents with enhanced efficacy and safety profiles (Hannah et al., 1978).

Optical and Dielectric Properties

The study on fluorinated polyimides, involving similar fluorinated structures, indicates that such compounds can significantly affect the optical and dielectric properties of materials. This has implications for the development of materials with specific optical characteristics and low dielectric constants, useful in electronics and photonics (Jang et al., 2007).

Fluorescence Probes for Reactive Oxygen Species

Compounds structurally related to 4-(2-Aminoethyl)-3,5-difluorophenol have been utilized in designing fluorescence probes to detect reactive oxygen species (ROS), highlighting its potential in biological and chemical applications for studying oxidative stress and ROS-mediated processes (Setsukinai et al., 2003).

Corrosion Inhibition

Research involving thiazole and thiadiazole derivatives, which share functional group similarities with 4-(2-Aminoethyl)-3,5-difluorophenol, demonstrates their effectiveness as corrosion inhibitors for metals. This suggests potential applications in protecting materials from corrosion, contributing to longer material lifespans and reduced maintenance costs (Kaya et al., 2016).

Environmental Remediation

Studies have explored the sonochemical degradation of aromatic organic pollutants, a process that could be relevant for compounds within the same chemical family as 4-(2-Aminoethyl)-3,5-difluorophenol. Such applications point towards methods for treating contaminated water and soil, reducing the environmental impact of hazardous chemicals (Goskonda et al., 2002).

Mechanism of Action

Target of Action

The primary target of 4-(2-Aminoethyl)-3,5-difluorophenol is the Dopamine D4 receptor . This receptor is a part of the dopamine system, which plays a crucial role in several key functions in the brain, such as motor output, motivation, reward, learning, memory, and endocrine regulation .

Mode of Action

The compound interacts with its targets by triggering slow-acting effects through the activation of dopamine receptors . These receptors belong to the G-protein-coupled receptor superfamily and signal through interaction with a variety of proteins, collectively termed dopamine receptor-interacting proteins .

Biochemical Pathways

The compound affects the dopamine synthesis pathway. Dopamine is synthesized from the amino acid tyrosine in a two-step enzymatic process. The first step involves the conversion of tyrosine into L-DOPA by the enzyme tyrosine hydroxylase (TH). The second step is carried out by aromatic L-amino acid decarboxylase (AADC), producing dopamine by decarboxylation of DOPA .

Pharmacokinetics

Similar compounds like aebsf, a water-soluble, irreversible serine protease inhibitor, are known to be stable at low ph values . This suggests that 4-(2-Aminoethyl)-3,5-difluorophenol might also exhibit stability in acidic environments, which could impact its bioavailability.

Result of Action

The activation of the Dopamine D4 receptor by 4-(2-Aminoethyl)-3,5-difluorophenol can lead to various molecular and cellular effects. For instance, dopamine was demonstrated to stimulate D4.2, D4.4, and D4.7 receptors and modulate GIRK currents in Xenopus through oocyte Gi/o-proteins .

Action Environment

The action, efficacy, and stability of 4-(2-Aminoethyl)-3,5-difluorophenol can be influenced by various environmental factors. For instance, the compound’s stability and activity might be affected by the pH of the environment

properties

IUPAC Name

4-(2-aminoethyl)-3,5-difluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-7-3-5(12)4-8(10)6(7)1-2-11/h3-4,12H,1-2,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSBYJCYOKCTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CCN)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)-3,5-difluorophenol

CAS RN

751440-47-8
Record name 4-(2-aminoethyl)-3,5-difluorophenol
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